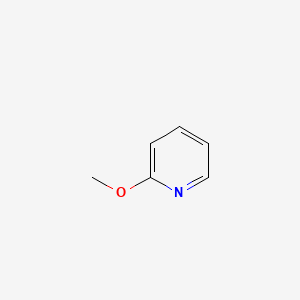

2-Methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTFOFMTUOBLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862722 | |

| Record name | 2-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma | |

| Record name | 2-Methoxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.050 (20º) | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

2.58 [mmHg] | |

| Record name | 2-Methoxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1628-89-3, 93337-21-4 | |

| Record name | 2-Methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093337214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB38J8108 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypyridine: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine (B126380) is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine (B92270), its chemical behavior is characterized by the interplay between the electron-withdrawing nature of the aromatic ring and the electronic effects of the methoxy (B1213986) substituent at the C2 position. This guide provides a comprehensive overview of the fundamental physicochemical properties, structural details, and key experimental methodologies related to this compound, serving as a technical resource for professionals in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at ambient temperature, possessing a distinct, sharp aromatic odor.[1] Its core physical and chemical properties are summarized below.

Quantitative Data Summary

The following table presents the key quantitative properties of this compound compiled from various sources.

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Boiling Point | 142-142.5 °C at 760 mmHg[2] |

| Melting Point | Not available; liquid at room temperature. |

| Density | 1.038 g/mL at 25 °C 1.044-1.050 g/mL at 20 °C[3] 1.064 g/cm³ at 0 °C[2] |

| pKa of Conjugate Acid | 3.06[4] |

| pKb | 3.28 |

| Refractive Index (n₂₀/D) | 1.503 |

| Flash Point | 32 °C (closed cup)[1] |

| Solubility | Insoluble to slightly soluble in water.[1][2] Soluble in ethanol, ether, methylene (B1212753) chloride, toluene, and acetone.[1][5] |

Molecular Structure and Basicity

The molecular structure of this compound dictates its reactivity and physical properties. High-resolution rotational spectroscopy studies have confirmed that the molecule adopts a planar conformation, with the methoxy group oriented cis to the pyridine nitrogen atom (a syn conformation).[6]

Structural Parameters

| Parameter | Typical Value (Pyridine) | Expected Influence in this compound |

| C-N Bond Length | ~1.340 Å | Expected to be similar. |

| C-C Bond Lengths | ~1.390 - 1.400 Å | Minimal change expected in the aromatic ring. |

| C-N-C Angle | ~116.7° | The C6-N1-C2 angle may be slightly altered by the methoxy substituent. |

| Dipole Moment | 2.19 D (Pyridine) | The experimental dipole moment for this compound is not readily available in the searched literature. The methoxy group's electronegativity and lone pairs will significantly alter the magnitude and vector of the net dipole moment compared to pyridine. |

Basicity

The introduction of a methoxy group at the 2-position significantly reduces the basicity of the pyridine nitrogen compared to the unsubstituted pyridine. The pKa of the 2-methoxypyridinium ion is 3.06, whereas the pKa for the pyridinium (B92312) ion is 5.23.[4] This decrease in basicity is attributed to the strong electron-withdrawing inductive effect of the oxygen atom, which outweighs its electron-donating resonance effect.[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its fundamental properties are crucial for reproducible research.

Synthesis via Nucleophilic Aromatic Substitution

The most common laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloropyridine (B119429) with sodium methoxide (B1231860).

Methodology:

-

Materials: 2-Chloropyridine, sodium methoxide (solid or solution in methanol), anhydrous methanol, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.

-

Reaction Setup: A round-bottom flask is charged with 2-chloropyridine and anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Sodium methoxide is added to the stirred solution in portions. The addition may be exothermic and should be controlled to maintain a steady temperature.

-

Reflux: Upon completion of the addition, the reaction mixture is heated to reflux (approximately 65-70 °C) and maintained for 4 to 6 hours.

-

Monitoring: The reaction is monitored for the disappearance of 2-chloropyridine using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and collected.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Determination of Boiling Point (Thiele Tube Method)

Methodology:

-

Sample Preparation: A small test tube (e.g., a fusion tube) is filled to a depth of 2-3 cm with this compound. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is clamped and immersed in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner or microburner.

-

Observation: As the temperature rises, a fine stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating is continued until the stream of bubbles is rapid and continuous.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

Determination of pKa (Potentiometric Titration)

Methodology:

-

Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte like 0.1 M KCl.

-

Apparatus Setup: The sample solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a magnetic stir bar are immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant. The titrant is added to the this compound solution in small, precise increments using a burette.

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until a full titration curve is generated, extending well past the equivalence point.

-

Analysis: The pKa of the conjugate acid (2-methoxypyridinium ion) is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where the concentrations of this compound and its protonated form are equal. The data can be analyzed using a first or second derivative plot to precisely locate the equivalence point.

Reactivity and Applications

This compound is a key intermediate in the synthesis of more complex molecules.[1] The pyridine ring can undergo electrophilic substitution, although it is generally deactivated by the nitrogen heteroatom. The methoxy group can be cleaved under certain conditions to yield 2-pyridone. The nitrogen atom, despite its reduced basicity, can still act as a ligand in coordination chemistry.[1] Its primary applications are in the pharmaceutical and agrochemical industries, where it serves as a building block for active pharmaceutical ingredients and pesticides.[1][5][7]

References

- 1. This compound (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 2. This compound(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. This compound | 1628-89-3 | Benchchem [benchchem.com]

- 7. innospk.com [innospk.com]

An In-Depth Technical Guide to 2-Methoxypyridine (CAS: 1628-89-3)

This technical guide provides a comprehensive overview of 2-Methoxypyridine (B126380) (CAS No. 1628-89-3), a pivotal heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physicochemical properties, spectroscopic data, key chemical reactions, and significant applications, with a focus on its role as a versatile intermediate. Detailed experimental protocols and safety information are also provided to support laboratory applications.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid known for its distinct aromatic odor.[1][2] It serves as a fundamental building block in various synthetic pathways due to the influence of the methoxy (B1213986) group on the reactivity of the pyridine (B92270) ring.[3]

Data Presentation: Properties

The essential physicochemical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1628-89-3 | [4][5][6] |

| Molecular Formula | C₆H₇NO | [4][6][7][8] |

| Molecular Weight | 109.13 g/mol | [1][2][3][7] |

| Appearance | Colorless to pale yellow liquid | [2][4][9] |

| Boiling Point | 142-144 °C at 760 mmHg | [2][4][7] |

| Density | 1.038 - 1.050 g/mL at 20-25 °C | [2][4][5] |

| Refractive Index (n20/D) | 1.501 - 1.507 | [4][5] |

| Flash Point | 32 °C (89.6 °F) | [4][7] |

| Vapor Pressure | 2.58 mmHg | [2][3][5] |

| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and other organic solvents. |[1][2][3][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak / Shift Information | Source(s) |

|---|---|---|

| ¹H NMR (CDCl₃) | δ ~8.16 ppm (m, 1H), ~7.51 ppm (m, 1H), ~6.82 ppm (m, 1H), ~6.72 ppm (m, 1H), ~3.92 ppm (s, 3H, -OCH₃) | [10] |

| Infrared (IR) | ν(C-H) aromatic: 3100 - 3000 cm⁻¹; ν(C-H) methyl: 3000 - 2850 cm⁻¹ | [3] |

| Mass Spectrometry | Data available via NIST Chemistry WebBook |[6] |

Synthesis and Reactivity

This compound is a valuable intermediate whose reactivity is largely defined by the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring. This substitution pattern makes it a weaker base than pyridine itself.[3][11] One common synthetic route involves the reaction of a nucleophilic solvent like methanol (B129727) with a suitable pyridine precursor. For instance, the direct fluorination of pyridine with CsSO₄F in methanol yields this compound as the major product.[12]

Key reactions include oxidation and directed metalation. Oxidation of the ring nitrogen is a common transformation, yielding the corresponding N-oxide, which exhibits altered reactivity useful in further functionalization.[13]

Applications in Research and Drug Development

The utility of this compound spans pharmaceuticals, agrochemicals, and materials science. Its structural motif is a key component in a range of biologically active molecules.[1][3]

-

Pharmaceutical Intermediate: It is a crucial building block for synthesizing various pharmaceutical compounds.[1][3] Notably, it is used to prepare 2-methoxy-3-pyridinesulfonyl chloride, a reactant for creating erythromycin-based macrolide antibiotics.[8][12] It is also a precursor for bicyclic iminopyrimidinones, which function as Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors for research into neurodegenerative diseases.[8][12]

-

Agrochemicals: In the agrochemical sector, this compound and its derivatives are used in the formulation of pesticides and herbicides.[1][3]

-

Organic Synthesis and Catalysis: It is a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds, ligands, and coordination complexes.[1] Its derivatives have been explored for their photophysical and liquid crystalline properties in materials science.[3][12]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound N-oxide[15]

This protocol describes the oxidation of this compound to its corresponding N-oxide using hydrogen peroxide.

-

Materials:

-

This compound (5.0 g, 45.87 mmol)

-

30% Hydrogen Peroxide (H₂O₂) (4.2 mL)

-

Acetic Acid (25 mL)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

-

Rotary evaporator

-

-

Procedure:

-

Combine this compound (5.0 g) and acetic acid (25 mL) in a round-bottom flask under an argon atmosphere.

-

Carefully add 30% hydrogen peroxide (4.2 mL) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain reflux for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Remove the volatile components (acetic acid, water) in vacuo using a rotary evaporator.

-

The resulting residue is the this compound N-oxide product, typically obtained as a yellow liquid.

-

Protocol 2: Directed Lithiation of this compound

Directed ortho-metalation is a powerful strategy for functionalizing the pyridine ring. The methoxy group can direct lithiation to the C3 or C6 position depending on the reagents and conditions.[12][14]

-

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., THF, Diethyl ether)

-

Lithiating agent (e.g., n-Butyllithium in hexanes)

-

Electrophile (e.g., an alkyl halide, CO₂, etc.)

-

Inert atmosphere (Argon or Nitrogen)

-

Dry glassware

-

-

Procedure:

-

Dissolve this compound in an anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add the lithiating agent (e.g., n-BuLi) dropwise while maintaining the low temperature.

-

Stir the mixture at this temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the lithiated intermediate.

-

Add the chosen electrophile to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the product using an appropriate method such as column chromatography.

-

Safety and Handling

This compound is a flammable liquid that can cause skin and serious eye irritation.[2][5][9] Vapors may form explosive mixtures with air.[15] Proper safety precautions are mandatory.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[9][15] Keep away from heat, sparks, open flames, and other ignition sources.[9] Ground and bond containers when transferring material to prevent static discharge.[9][15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[9][15] Keep containers tightly closed.[9][15]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[15] For skin contact, wash with plenty of soap and water.[15] If inhaled, move the victim to fresh air.[15][16] Seek medical attention if irritation or other symptoms develop or persist.[15]

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram(s) | GHS02 (Flame), GHS07 (Exclamation Mark) | [5][16] |

| Signal Word | Warning | [5][7][16] |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5][7][9][16][17] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9][16] |

Conclusion

This compound (CAS: 1628-89-3) is a heterocyclic compound of significant industrial and academic interest. Its well-defined physicochemical properties, predictable reactivity, and role as a versatile precursor make it an indispensable tool in organic synthesis. Its application in the development of pharmaceuticals, such as antibiotics and BACE1 inhibitors, highlights its importance in medicinal chemistry and drug discovery. Adherence to strict safety protocols is essential when handling this flammable and irritant compound, ensuring its potential can be safely and effectively harnessed in a research and development setting.

References

- 1. This compound (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 2. test.chempanda.com [test.chempanda.com]

- 3. This compound | 1628-89-3 | Benchchem [benchchem.com]

- 4. This compound, 1628-89-3 [thegoodscentscompany.com]

- 5. This compound | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine, 2-methoxy- [webbook.nist.gov]

- 7. AB117762 | CAS 1628-89-3 – abcr Gute Chemie [abcr.com]

- 8. innospk.com [innospk.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. This compound(1628-89-3) 1H NMR [m.chemicalbook.com]

- 11. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 1628-89-3 [chemicalbook.com]

- 13. Pyridine, 2-methoxy-, 1-oxide (20773-98-2) for sale [vulcanchem.com]

- 14. Synthesis of C-6 and C-3 substituted chalcogen derivatives of this compound through lithiation of this compound: An experimental and quantum chemical study-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 15. This compound(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1628-89-3 Name: this compound [xixisys.com]

2-Methoxypyridine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Applications of 2-Methoxypyridine (B126380) in Modern Research.

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in the pharmaceutical and chemical industries. This document details its fundamental properties, common experimental protocols for its synthesis, and its role as a key intermediate in the development of novel therapeutic agents.

Core Physicochemical Data

This compound, also known as pyridine (B92270), 2-methoxy-, is a colorless to pale yellow liquid.[1][2] Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇NO[1][2][3][4][5] |

| Molecular Weight | 109.13 g/mol [1][2][3][4][5] |

| CAS Number | 1628-89-3[1][2][3][5] |

| Boiling Point | 142 °C[1][2][5] |

| Density | 1.038 g/mL at 25 °C[5] |

| Flash Point | 32 °C[2] |

| Solubility | Insoluble in water, soluble in ethanol (B145695) and ether.[2] |

Experimental Protocols

Due to its utility as a building block in organic synthesis, various methods for the preparation and use of this compound have been developed. Below are representative experimental protocols.

Synthesis of this compound from 2-Chloropyridine (B119429)

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of 2-chloropyridine with sodium methoxide (B1231860).

Materials:

-

2-Chloropyridine

-

Sodium methoxide

-

Methanol (B129727) (anhydrous)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

2-Chloropyridine, dissolved in anhydrous toluene, is added dropwise to the sodium methoxide solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between water and an organic solvent such as diethyl ether or ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

Pure this compound is obtained by fractional distillation under reduced pressure.

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its pyridine ring and methoxy (B1213986) group provide a versatile scaffold for further chemical modifications.

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug development pipeline.

References

The Synthesis of 2-Methoxypyridine from 2-Chloropyridine: A Technical Guide

Introduction

2-Methoxypyridine (B126380) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2][3] Its utility as a versatile building block stems from the pyridine (B92270) scaffold functionalized with a methoxy (B1213986) group, which allows for diverse subsequent chemical modifications.[3] A primary and industrially significant route to this compound involves the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine (B119429) with a methoxide (B1231860) source, typically sodium methoxide. This guide provides an in-depth technical overview of this synthesis, detailing the reaction mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloropyridine to this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction pathway is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring.[4] The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the ortho (C-2) and para (C-4) positions relative to the nitrogen atom.[4][5][6]

The mechanism involves two main steps:

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom (the ipso-carbon).[5] This step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][7]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group.

The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. For attack at the C-2 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[5][6] This stabilization of the intermediate significantly lowers the activation energy for the reaction, making the substitution at the 2-position highly favorable compared to attack at the C-3 position.[5] The reactivity of 2-chloropyridine in SNAr reactions is markedly higher than that of chlorobenzene (B131634) for this reason.[6][8]

Figure 1: Generalized reaction pathway for the SNAr synthesis.

Quantitative Data Summary

The synthesis of this compound from 2-chloropyridine can be performed under various conditions. The selection of solvent, temperature, and reaction time significantly impacts the reaction efficiency and yield. The table below summarizes data from cited experimental procedures.

| 2-Chloropyridine (molar eq.) | Sodium Methoxide (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1.0 | 1.05 | Methanol (B129727) | 25 - 30 | Not Specified | High (Implied) | [9] |

| 1.0 | Not Specified | Methanol | Reflux | 4 | Not Specified | [10] |

| 1.0 | 1.0 | 1,4-Dioxane | Reflux | 18 | 98% | [11] |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis in Methanol (General Procedure)

This protocol is based on a common laboratory-scale synthesis method.[10]

Reagents and Materials:

-

2-Chloropyridine

-

Sodium Methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide in anhydrous methanol.

-

Addition of Reactant: To the stirring methanolic solution of sodium methoxide, add 2-chloropyridine dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4 hours.[10] Monitor the reaction progress using a suitable technique like TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in water and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic extracts with water (to a pH > 7) and then with brine.[10]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.

-

Purification: Purify the crude product by distillation under atmospheric or reduced pressure (boiling point: 142 °C at 760 mmHg) to obtain the final product as a colorless liquid.[10]

Protocol 2: Synthesis in 1,4-Dioxane

This protocol, adapted from a synthesis of a related analog, demonstrates the use of an alternative solvent system.[11]

Reagents and Materials:

-

2-Chloropyridine

-

Sodium Methoxide

-

1,4-Dioxane (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: Charge a round-bottom flask with 2-chloropyridine and anhydrous 1,4-dioxane.

-

Addition of Reagent: Add sodium methoxide to the solution.

-

Reaction: Heat the mixture to reflux (approximately 101 °C for dioxane) and maintain for 18 hours.

-

Work-up and Purification: Follow a similar aqueous work-up, extraction, and purification procedure as described in Protocol 1 to isolate the pure this compound. A yield of 98% was reported for a similar substitution reaction under these conditions.[11]

Experimental Workflow Visualization

The following diagram illustrates the typical logical flow of the synthesis process, from initial setup to the final purified product.

References

- 1. This compound | 1628-89-3 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. brainly.com [brainly.com]

- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]

- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2-Methoxypyridine (B126380) (CAS: 1628-89-3), a vital heterocyclic compound used in various chemical syntheses. The document outlines its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals for its four aromatic protons and three methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the pyridine (B92270) ring.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H6 | ~8.16 | ddd |

| H4 | ~7.51 | ddd |

| H5 | ~6.82 | dd |

| H3 | ~6.72 | d |

| OCH₃ | ~3.92 | s |

| Data sourced from experiments run in CDCl₃[1]. |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum shows six unique carbon signals. The C2 carbon, directly attached to both the electronegative nitrogen and oxygen atoms, is the most downfield-shifted carbon in the ring.

| Carbon Assignment | Chemical Shift (ppm) |

| C2 | ~164.2 |

| C6 | ~147.0 |

| C4 | ~138.5 |

| C3 | ~116.8 |

| C5 | ~111.2 |

| OCH₃ | ~53.3 |

| Note: These are typical chemical shifts for this compound in CDCl₃. |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a liquid sample like this compound.

-

Sample Preparation : Accurately weigh the required amount of this compound. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time[2][3].

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, small vial[3][4].

-

Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube[2][4]. The final liquid level in the tube should be about 4-5 cm[3].

-

Spectrometer Setup :

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field[3].

-

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks[3].

-

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to optimize signal detection[3].

-

-

Data Acquisition :

-

Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay is crucial[5].

-

Initiate the experiment using a standard pulse sequence.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak representation and integration.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

IR Spectroscopic Data

The IR spectrum of this compound is characterized by absorptions from the aromatic ring and the methoxy group. The data below corresponds to a neat (pure liquid) sample.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2950 - 2850 | Medium |

| C=N & C=C Stretch (Pyridine Ring) | 1600 - 1450 | Strong |

| C-O Stretch (Aryl Ether) | ~1250 | Strong |

| C-H Bend (Out-of-plane) | 900 - 675 | Strong |

| Data represents typical absorption regions for the functional groups present[6][7]. |

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

This protocol is for analyzing a pure liquid sample using the thin-film or sandwich method, which is ideal for compounds like this compound[8].

-

Prepare Salt Plates : Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean them with a dry, volatile solvent like isopropanol (B130326) or acetone (B3395972) and wipe them with a lint-free cloth[9][10].

-

Sample Application : Place one drop of neat this compound onto the center of one salt plate[9].

-

Form the Film : Place the second salt plate on top and gently rotate it to spread the liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped[10].

-

Mount the Sample : Place the "sandwich" of salt plates into the designated sample holder in the FTIR spectrometer.

-

Acquire Spectrum :

-

First, run a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

-

Place the sample holder in the instrument and acquire the sample spectrum.

-

-

Cleanup : After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent, and return them to the desiccator to prevent moisture damage[10].

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Impact (EI) ionization is commonly used for volatile compounds like this compound, providing the molecular weight and characteristic fragmentation patterns.

Mass Spectrometric Data (Electron Impact)

The mass spectrum shows a prominent molecular ion peak and several key fragment ions that aid in structural confirmation.

| m/z Value | Assignment | Relative Intensity (%) |

| 109 | [M]⁺ (Molecular Ion) | 71.4 |

| 108 | [M-H]⁺ | 81.4 |

| 79 | [M-CH₂O]⁺ | 100.0 |

| 52 | [C₄H₄]⁺ | 54.6 |

| 39 | [C₃H₃]⁺ | 42.0 |

| Data sourced from PubChem CID 74201[8]. |

Experimental Protocol for Mass Spectrometry (EI-MS)

This protocol describes the general procedure for analyzing a volatile liquid using a standard EI mass spectrometer.

-

Sample Introduction : Introduce a small amount of the volatile liquid this compound into the instrument. This can be done via direct injection into a heated inlet or through a gas chromatography (GC) system, which vaporizes the sample[11].

-

Ionization : In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV)[12]. This collision ejects an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺)[12].

-

Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals[13].

-

Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer. The analyzer, often a quadrupole or magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio[11].

-

Detection : Ions of a specific m/z are detected by an electron multiplier or similar detector. The instrument scans through a range of m/z values to generate the mass spectrum, which plots relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Generalized workflow for NMR, IR, and MS analysis.

References

- 1. This compound(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 6. academic.oup.com [academic.oup.com]

- 7. Pyridine, 2-methoxy- [webbook.nist.gov]

- 8. This compound | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-methoxypyridine (B126380). The information presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of molecules containing the this compound moiety.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the four aromatic protons and the three methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom within the pyridine (B92270) ring. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H6 | ~8.16 | Doublet of doublets (dd) | J₅₆ = 5.1 Hz, J₄₆ = 2.0 Hz |

| H4 | ~7.52 | Triplet of doublets (td) | J₃₄ = 8.3 Hz, J₄₅ = 7.1 Hz, J₄₆ = 2.0 Hz |

| H3 | ~6.82 | Doublet (d) | J₃₄ = 8.3 Hz |

| H5 | ~6.72 | Doublet of doublets (dd) | J₄₅ = 7.1 Hz, J₅₆ = 5.1 Hz |

| -OCH₃ | ~3.92 | Singlet (s) | N/A |

Note: Chemical shift values can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at approximately 7.26 ppm.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibration.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.[1]

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Set the acquisition parameters. Typical parameters for a ¹H NMR experiment include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

-

The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).

Spin-Spin Coupling Network of this compound

The observed splitting patterns in the ¹H NMR spectrum of this compound are a result of through-bond scalar coupling between adjacent protons. The following diagram illustrates these coupling relationships. The coupling constants (J values) indicate the strength of the interaction between the coupled protons.

Caption: Spin-spin coupling network in this compound.

This in-depth guide provides the essential ¹H NMR spectral data, a detailed experimental protocol, and a visualization of the spin-spin coupling network for this compound. This information serves as a valuable resource for the scientific community in the analysis and characterization of this important chemical entity.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-methoxypyridine (B126380). The document details the characteristic chemical shifts, outlines a general experimental protocol for data acquisition, and presents a clear visualization of the molecular structure for unambiguous signal assignment. This information is crucial for the structural elucidation and quality control of this compound and its derivatives in research and drug development.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound exhibits six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, particularly the effects of the nitrogen atom and the methoxy (B1213986) group. The data presented below is a compilation from various sources, acquired in deuterated chloroform (B151607) (CDCl3), a common solvent for NMR analysis.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 164.2 |

| C6 | 147.1 |

| C4 | 138.5 |

| C3 | 116.7 |

| C5 | 110.9 |

| OCH3 | 52.9 |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and experimental parameters.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized procedure for obtaining a 13C NMR spectrum of this compound. Specific parameters may need to be optimized based on the available instrumentation.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice as its residual solvent peak at ~77.16 ppm provides a convenient internal reference.[1][2]

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), though referencing to the solvent peak is more common.

2.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Data is typically acquired on a Bruker Avance spectrometer (or equivalent) operating at a 1H frequency of 400 MHz or higher, which corresponds to a 13C frequency of approximately 100 MHz.[1][3]

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the CDCl3 solvent.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure optimal signal detection.

-

Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument) is typically used. This results in a spectrum where each unique carbon appears as a singlet.[4]

-

Pulse Angle: A 30-45° pulse angle is common to allow for faster repetition rates.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR.[4][5] Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm (e.g., 0 to 200 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.[4]

-

2.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential multiplication with a line broadening factor of 1-2 Hz is commonly applied to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm.[1][2]

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Molecular Structure and Signal Assignment

The following diagram illustrates the structure of this compound with the carbon atoms numbered for unambiguous correlation with the chemical shifts listed in the data table.

Caption: Structure of this compound with carbon numbering.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Methoxypyridine, a key building block in pharmaceutical and materials science. This document outlines the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and offers a logical framework for spectral interpretation.

Core Concepts in the FT-IR Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular fingerprint. For this compound, the key structural features that give rise to characteristic IR absorptions are the pyridine (B92270) ring and the methoxy (B1213986) group.

Data Presentation: Vibrational Band Assignments for this compound

The following table summarizes the expected and observed vibrational frequencies for this compound. The assignments are based on a comparative analysis with related pyridine derivatives and established FT-IR correlation tables.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3050 - 3000 | Medium | C-H stretching (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretching (methyl group of methoxy) |

| ~ 1600 - 1580 | Strong | C=C and C=N stretching (pyridine ring) |

| ~ 1480 - 1460 | Strong | C=C and C=N stretching (pyridine ring) |

| ~ 1440 - 1420 | Medium | Asymmetric C-H bending (methyl group) |

| ~ 1300 - 1250 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~ 1170 - 1150 | Medium | In-plane C-H bending (aromatic) |

| ~ 1050 - 1020 | Strong | Symmetric C-O-C stretching (aryl ether) |

| ~ 780 - 740 | Strong | Out-of-plane C-H bending (aromatic) |

Experimental Protocol for FT-IR Analysis

A standard protocol for acquiring the FT-IR spectrum of this compound, which is a liquid at room temperature, is detailed below. This protocol is based on the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid samples.

-

Instrument Preparation :

-

Ensure the FT-IR spectrometer is powered on and has completed its self-diagnostics.

-

Verify that the ATR crystal is clean and free from any residues from previous measurements.

-

-

Background Spectrum Acquisition :

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) using a soft, lint-free wipe.

-

Allow the solvent to fully evaporate.

-

Record a background spectrum. This will account for any atmospheric interferences (e.g., CO₂ and water vapor) and instrumental artifacts.

-

-

Sample Application :

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Ensure the crystal is fully covered by the sample to obtain a good quality spectrum.

-

-

Spectrum Acquisition :

-

Acquire the FT-IR spectrum of the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing :

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other data processing steps.

-

-

Cleaning :

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the this compound sample.

-

This is crucial to prevent cross-contamination in subsequent analyses.

-

Visualization of Methodologies and Interpretive Logic

To further clarify the process of FT-IR analysis and the interpretation of the resulting spectrum for this compound, the following diagrams are provided.

Concluding Remarks

The FT-IR spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands of the pyridine ring and the methoxy group are readily identifiable. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers, scientists, and drug development professionals can confidently use FT-IR spectroscopy for the qualitative analysis and quality control of this compound. For a definitive and quantitative analysis, it is recommended to compare the obtained spectrum with a reference spectrum from a reputable spectral library.

Mass spectrometry fragmentation of 2-Methoxypyridine

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 2-Methoxypyridine (B126380)

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines the core fragmentation patterns, presents quantitative data in a structured format, details the experimental protocols for analysis, and visualizes the proposed fragmentation pathways.

Core Fragmentation Analysis

Under electron ionization (EI), this compound undergoes a series of predictable fragmentation reactions. The initial ionization event forms a molecular ion ([C₆H₇NO]⁺•) with a mass-to-charge ratio (m/z) of 109. The fragmentation of this molecular ion is characterized by several key pathways that are common for methoxy-substituted aromatic compounds and pyridinic structures.

The principal fragmentation routes include the loss of a hydrogen radical (H•), the elimination of a neutral formaldehyde (B43269) molecule (CH₂O), and the characteristic loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring. These processes lead to the formation of several diagnostic fragment ions that are crucial for the structural elucidation of this compound.

Quantitative Fragmentation Data

The relative abundance of the fragment ions in the mass spectrum of this compound provides a quantitative fingerprint for its identification. The table below summarizes the major ions observed, their proposed elemental compositions, and their relative intensities.

| Mass-to-Charge Ratio (m/z) | Proposed Ion Formula | Proposed Lost Neutral(s) | Relative Abundance (%) |

| 109 | [C₆H₇NO]⁺• | - | 71.4 |

| 108 | [C₆H₆NO]⁺ | H• | 81.4 |

| 79 | [C₅H₅N]⁺• | CH₂O | 100.0 |

| 52 | [C₄H₄]⁺• | CH₂O, HCN | 54.6 |

| 39 | [C₃H₃]⁺ | CH₂O, HCN, C H | 42.0 |

Experimental Protocols

The data presented in this guide is typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A detailed experimental protocol is as follows:

-

Sample Preparation: A solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph for volatile compounds.

-

Ionization: Electron Ionization (EI) is employed as the ionization method.[1]

-

Electron Energy: 70 eV.[1]

-

-

Mass Analysis: The mass analyzer scans a mass range, typically from m/z 40 to 300, to detect the molecular ion and all significant fragment ions.[1]

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the pattern of fragment ions to confirm the structure of the compound.[1]

Visualization of Fragmentation Pathways

The fragmentation of this compound can be visualized as a series of sequential and competing reactions originating from the molecular ion. The following diagrams, generated using the DOT language, illustrate the logical relationships in the proposed fragmentation pathways.

Caption: Primary fragmentation pathways of this compound.

A more detailed workflow illustrating the progression from the molecular ion to smaller fragments is presented below.

Caption: Sequential fragmentation of this compound.

References

An In-depth Technical Guide on the Electronic Properties of 2-Methoxypyridine for Reaction Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 2-methoxypyridine (B126380), a crucial parameter for accurate reaction modeling in computational chemistry and drug development. Understanding these properties is essential for predicting the reactivity, regioselectivity, and kinetic outcomes of reactions involving this versatile heterocyclic compound.

Core Electronic Properties of this compound

The electronic character of this compound is dictated by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating methoxy (B1213986) group. This dynamic influences the molecule's basicity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack. The following table summarizes key quantitative electronic parameters for this compound.

| Property | Value | Source |

| pKa | 3.06 | |

| 3.28 (at 20°C) | [1] | |

| pKb | 3.40 | [2] |

| Hammett Constant (σ) | See discussion below | |

| Dipole Moment (µ) | See discussion below |

Discussion of Electronic Properties:

-

pKa: The pKa of the conjugate acid of this compound is significantly lower than that of pyridine (pKa ≈ 5.2), indicating that this compound is a weaker base. This is attributed to the electron-withdrawing inductive effect of the oxygen atom in the methoxy group, which decreases the electron density on the nitrogen atom.

-

Dipole Moment (µ): An experimental value for the dipole moment of this compound is not widely reported. However, it can be qualitatively understood by comparing it to related molecules. Pyridine has a significant dipole moment of approximately 2.26 D, pointing towards the electronegative nitrogen atom.[3][4] Anisole (methoxybenzene) has a smaller dipole moment. The dipole moment of this compound will be a vector sum of the dipoles from the pyridine ring and the methoxy group.

Experimental Protocols for Determining Electronic Properties

Accurate reaction modeling relies on high-quality experimental data. The following are generalized protocols for the determination of the key electronic properties of this compound.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of this compound with a strong acid and monitoring the pH change.

Materials:

-

This compound

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Prepare a dilute solution of this compound of known concentration in deionized water.

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standardized strong acid solution in small, precise increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point.

Determination of Hammett Constant (σ)

The Hammett constant is typically determined by measuring the rate or equilibrium constant of a reaction for a series of substituted compounds and comparing them to the unsubstituted parent compound. For the 2-methoxypyridyl group, a common approach is to measure the ionization of a substituted benzoic acid.

Materials:

-

A benzoic acid derivative containing the 2-methoxypyridyl substituent (e.g., 4-(2-methoxypyridyl)benzoic acid)

-

Benzoic acid (as the reference compound)

-

A suitable solvent (e.g., a water/ethanol mixture)

-

Standardized base solution (e.g., 0.1 M NaOH)

-

pH meter or spectrophotometer

Procedure (using pKa determination):

-

Synthesize the required substituted benzoic acid.

-

Determine the pKa of both the substituted and unsubstituted benzoic acids using potentiometric titration as described above.

-

The Hammett constant (σ) is calculated using the equation: σ = pKa (unsubstituted) - pKa (substituted)

Determination of Dipole Moment

The dipole moment of a liquid can be determined by measuring its dielectric constant at different temperatures.

Materials:

-

High-purity this compound

-

A capacitance meter

-

A temperature-controlled sample cell

-

A thermostat

Procedure:

-

Calibrate the capacitance meter.

-

Measure the capacitance of the empty sample cell (C₀).

-

Fill the sample cell with this compound and measure the capacitance (C) at a series of different temperatures (T).

-

The dipole moment (µ) can be determined from the slope of a plot of the total molar polarization (P) versus 1/T, using the Debye equation.

Reaction Modeling and Visualization

The electronic properties of this compound are critical for predicting its behavior in chemical reactions. Below are examples of how these properties influence common reaction types, visualized using Graphviz.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the electron-donating methoxy group at the 2-position can activate the ring and direct incoming electrophiles. The methoxy group is an ortho-, para-director. In the case of this compound, the directing effect would favor substitution at the 3- and 5-positions.

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. A leaving group at the 2-position would be readily displaced by a nucleophile.

Synthesis of this compound

A common laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloropyridine (B119429) with sodium methoxide.

This guide provides a foundational understanding of the electronic properties of this compound and their importance in reaction modeling. For highly accurate predictive models, it is recommended that researchers experimentally determine the specific parameters for their reaction conditions.

References

Unveiling the Electronic Landscape of 2-Methoxypyridine: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure, vibrational properties, and electronic characteristics of 2-methoxypyridine (B126380) through the lens of Density Functional Theory (DFT) calculations. By providing a comprehensive overview of the theoretical methodologies and resulting data, this document aims to serve as a valuable resource for researchers in computational chemistry, materials science, and drug discovery.

Introduction to this compound and the Role of DFT

This compound is a heterocyclic aromatic compound with applications in medicinal chemistry and materials science. Understanding its conformational preferences, electronic structure, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for investigating the properties of molecular systems with a high degree of accuracy. This guide delves into the application of DFT methods to elucidate the key chemical and physical properties of this compound.

Computational Methodology

The computational investigations summarized in this guide were primarily conducted using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a widely used and well-validated hybrid functional in DFT. The choice of basis set is critical for the accuracy of the calculations, and various Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets like cc-pVTZ, have been employed in the cited studies to ensure a balance between computational cost and accuracy.

Experimental Protocol: Geometry Optimization and Frequency Calculation

A typical computational workflow for studying this compound involves the following steps:

-

Initial Structure Generation: The starting molecular geometry of this compound is built using a molecular modeling program.

-

Conformational Search: A systematic search for different conformers, arising from the rotation around the C2-O bond and the O-CH3 bond, is performed to identify the low-energy structures. The two primary conformers are the s-cis (syn) and s-trans (anti) forms, referring to the orientation of the methoxy (B1213986) group relative to the pyridine (B92270) nitrogen.

-

Geometry Optimization: The geometries of the identified conformers are then fully optimized without any symmetry constraints using the selected DFT functional and basis set. This process finds the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Harmonic vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Further single-point energy calculations are carried out to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to perform Natural Bond Orbital (NBO) analysis.

Figure 1: A generalized workflow for the DFT calculation of this compound.

Results and Discussion

Conformational Analysis and Optimized Geometries

Theoretical calculations consistently predict the existence of two stable conformers for this compound: the s-cis and s-trans forms. The s-cis conformer, where the methoxy group is oriented towards the nitrogen atom of the pyridine ring, is found to be the more stable of the two. This preference can be attributed to a combination of steric and electronic factors.